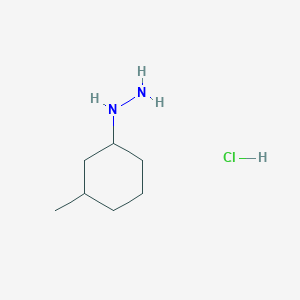

(3-Methylcyclohexyl)hydrazine hydrochloride

Overview

Description

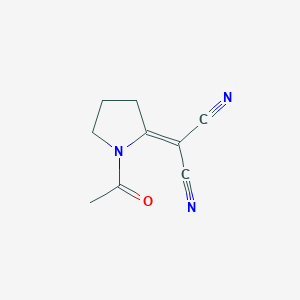

“(3-Methylcyclohexyl)hydrazine hydrochloride” is an organic compound with the chemical formula C7H16N2·HCl. It has a molecular weight of 164.68 g/mol . It is typically stored at room temperature and appears as an oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H16N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h6-7,9H,2-5,8H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, it would be best to use specialized software or databases that can interpret this InChI code.Physical And Chemical Properties Analysis

“this compound” is an oil-like substance stored at room temperature . Its molecular weight is 164.68 g/mol . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current data.Scientific Research Applications

1. Antiproliferative Properties

(3-Methylcyclohexyl)hydrazine hydrochloride, as a part of tropane-based compounds, has shown promising antitumor properties. In a study, these compounds demonstrated significant antitumor activity against HepG2 (hepatocellular) and MCF7 (breast) human tumor carcinoma cell lines. Their potency was found to be higher than that of doxorubicin, a standard reference DNA intercalating agent (Ismail et al., 2016).

2. Fluorescent Probe for Measuring Hydrazine in Biological Samples

Hydrazine derivatives, including this compound, can be utilized in developing fluorescent probes for the detection of hydrazine in biological and water samples. This is particularly useful due to hydrazine's high toxicity and potential health risks. A ratiometric fluorescent probe named DDPB was synthesized for this purpose and showed low cytotoxicity and high sensitivity, making it suitable for various environmental and biological applications (Zhu et al., 2019).

3. Synthesis of Antimicrobial and Anticancer Compounds

Research has explored the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles using hydrazine derivatives. These compounds have been found to possess significant antimicrobial and anticancer activities, demonstrating their potential in medical applications (El-Sawy et al., 2013).

4. Antibacterial Agents Development

This compound has been used in the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds have shown high antibacterial activities, indicating their potential use as antibacterial agents (Azab et al., 2013).

5. Inhibitors of Human Monoamine Oxidase

Compounds derived from this compound have been studied for their selective inhibition of human monoamine oxidase B (MAO-B). This research is significant for developing potential treatments for neurological disorders (Chimenti et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name |

(3-methylcyclohexyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h6-7,9H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIQAFOIOLFEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)

![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)

![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)

![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)

![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)